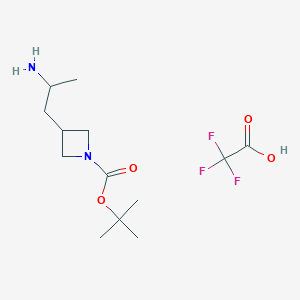Tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate trifluoroacetic acid
CAS No.: 2174002-67-4
Cat. No.: VC4870262
Molecular Formula: C13H23F3N2O4
Molecular Weight: 328.332
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2174002-67-4 |
|---|---|
| Molecular Formula | C13H23F3N2O4 |
| Molecular Weight | 328.332 |
| IUPAC Name | tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C11H22N2O2.C2HF3O2/c1-8(12)5-9-6-13(7-9)10(14)15-11(2,3)4;3-2(4,5)1(6)7/h8-9H,5-7,12H2,1-4H3;(H,6,7) |
| Standard InChI Key | YGSXSPQOFOMBRN-UHFFFAOYSA-N |
| SMILES | CC(CC1CN(C1)C(=O)OC(C)(C)C)N.C(=O)(C(F)(F)F)O |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound is a salt formed between tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate (C<sub>11</sub>H<sub>22</sub>N<sub>2</sub>O<sub>2</sub>) and trifluoroacetic acid (C<sub>2</sub>HF<sub>3</sub>O<sub>2</sub>), resulting in the molecular formula C<sub>13</sub>H<sub>23</sub>F<sub>3</sub>N<sub>2</sub>O<sub>4</sub> . The azetidine ring—a four-membered saturated heterocycle—is substituted at the 3-position with a 2-aminopropyl chain, while the 1-position is protected by a tert-butoxycarbonyl (Boc) group. The TFA counterion stabilizes the amine group through salt formation, enhancing solubility in polar solvents.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 328.33 g/mol | |
| SMILES Notation | CC(CC1CN(C1)C(=O)OC(C)(C)C)N.C(=O)(C(F)(F)F)O | |
| CAS Registry Number | 2174002-67-4 | |
| Appearance | White to off-white solid |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure. The <sup>1</sup>H NMR spectrum (400 MHz, CDCl<sub>3</sub>) exhibits signals at δ 8.10 (s, 1H), 8.02 (d, J = 6.6 Hz, 1H), and 7.56 (t, J = 6.5 Hz, 1H), corresponding to aromatic protons in related intermediates . The tert-butyl group resonates as a singlet at δ 1.41 (s, 9H), while the azetidine protons appear as multiplets between δ 3.82–4.61 .
Synthesis and Reaction Mechanisms
Synthetic Pathway
The synthesis involves a multi-step sequence starting with tert-butyl 3-aminoazetidine-1-carboxylate. As detailed in , a coupling reaction with (3-trifluoromethyl-benzoylamino)-acetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) yields an intermediate amide. Subsequent deprotection and salt formation with TFA produce the final compound.
Table 2: Reaction Conditions and Yield
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | EDCI, HOBt, DCM, 20°C, 4h | 69% |
| 2 | TFA in DCM, rt | 85% |
Mechanistic Insights
The EDCI/HOBt system activates the carboxylic acid moiety of (3-trifluoromethyl-benzoylamino)-acetic acid, facilitating nucleophilic attack by the primary amine of tert-butyl 3-aminoazetidine-1-carboxylate. This forms a stable amide bond via an O-acylisourea intermediate . The Boc group remains intact under these mild conditions, ensuring regioselectivity.
Physicochemical and Stability Profiles
Chromatographic Behavior
Purification via silica gel chromatography using hexane/ethyl acetate gradients (10–100% ethyl acetate) effectively isolates the product . Reverse-phase HPLC methods with C18 columns and acetonitrile/water mobile phases are recommended for analytical purity assessments.
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
The compound’s primary application lies in its use as a building block for N-substituted azetidines, which are emerging as bioisosteres for piperidine and pyrrolidine in drug design . The 2-aminopropyl side chain offers a handle for further functionalization, enabling the synthesis of targeted kinase inhibitors or GPCR modulators.
Case Study: Analog Development
In , a structurally analogous compound—tert-butyl 3-[2-(3-trifluoromethyl-benzoylamino)-acetylamino]azetidine-1-carboxylate—was synthesized using similar methodology. This highlights the versatility of the core scaffold in generating derivatives with varied pharmacological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume